C3a 70-77 ditrifluoroacetate
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Overview
Description
C3a 70-77 ditrifluoroacetate is an octapeptide corresponding to the COOH terminus of complement 3a. This compound exhibits the specificity and 1 to 2% of the biological activities of complement 3a. It is primarily used in scientific research, particularly in the fields of immunology and inflammation .
Preparation Methods
The synthesis of C3a 70-77 ditrifluoroacetate involves custom peptide synthesis techniques. The octapeptide sequence, Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, is synthesized using solid-phase peptide synthesis (SPPS). The peptide is then purified and converted to its trifluoroacetate salt form . Industrial production methods for this compound are not widely documented, as it is mainly produced for research purposes.
Chemical Reactions Analysis
C3a 70-77 ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C3a 70-77 ditrifluoroacetate has several scientific research applications:
Immunology: It is used to study the complement system, particularly the role of complement 3a in immune responses.
Inflammation: The compound is used to investigate the mechanisms of inflammation and the role of complement 3a in inflammatory processes.
Cell Biology: Researchers use this peptide to study cell signaling pathways and the interactions between complement 3a and its receptors.
Pharmacology: The compound is used in drug development to identify potential therapeutic targets for diseases involving the complement system.
Mechanism of Action
C3a 70-77 ditrifluoroacetate exerts its effects by binding to the complement 3a receptor (C3aR). This interaction triggers a series of intracellular signaling pathways, leading to various biological responses. The peptide selectively desensitizes ileal smooth muscle to complement 3a but not to human complement 5a, indicating a specific interaction with cellular complement 3a binding sites .
Comparison with Similar Compounds
C3a 70-77 ditrifluoroacetate is unique due to its specific sequence and biological activity. Similar compounds include:
Complement 3a (C3a): The full-length complement 3a protein, which has a broader range of biological activities compared to the octapeptide.
Complement 5a (C5a): Another anaphylatoxin with similar functions but different receptor interactions.
C3a 70-77 acetate: A salt form of the octapeptide with similar biological activities but different solubility and stability properties.
These compounds share some similarities in their roles within the complement system but differ in their specific sequences, receptor interactions, and biological activities.
Properties
Molecular Formula |
C39H63F6N13O14 |
---|---|
Molecular Weight |
1052.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H61N13O10.2C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;2*3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);2*(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;;/m0../s1 |
InChI Key |
UZSGZXMAWLKTCQ-ZACJZTFSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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